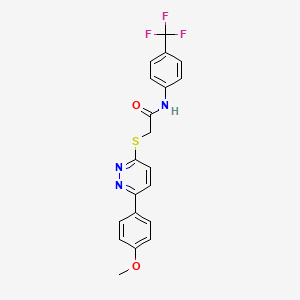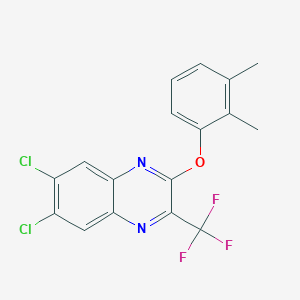
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (6,7-DCQ) is a small molecule with a wide range of applications in scientific research. It is a novel compound that has been studied extensively in recent years due to its unique properties. 6,7-DCQ has been used in various fields such as organic synthesis, biochemistry, pharmacology, and material science. In
Aplicaciones Científicas De Investigación
Helical Structures and Chiral Ligands
Quinoxaline derivatives have been investigated for their ability to induce helical structures and act as chiral ligands. A study by Yamamoto, Adachi, and Suginome (2013) explored poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains derived from (-)-menthol at specific positions on the quinoxaline ring. These polymers demonstrated unique helical structures and solvent-dependent inversion, serving as highly enantioselective chiral ligands in palladium-catalyzed reactions (Takeshi Yamamoto, Takumi Adachi, & M. Suginome, 2013).
Corrosion Inhibition
Quinoxaline compounds have been evaluated as corrosion inhibitors for metals. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of certain quinoxaline derivatives for copper in nitric acid media. Their findings, consistent with experimental data, indicate that the molecular structure of quinoxalines significantly influences their efficiency as corrosion inhibitors (A. Zarrouk et al., 2014).
Organic Electronics and Photovoltaics
The development of organic electronic materials and photovoltaic devices has benefited from the incorporation of quinoxaline derivatives. Yin et al. (2016) designed new quinoxaline-containing compounds with adjustable lowest unoccupied molecular orbital (LUMO) distributions, demonstrating their potential as efficient electron transport materials in blue phosphorescent organic light-emitting diodes (Xiaojun Yin et al., 2016).
Antimicrobial and Antitubercular Activity
Research into the antimicrobial and antitubercular properties of quinoxaline derivatives has yielded promising results. El-Atawy et al. (2019) synthesized new 2,3-disubstituted quinoxalines and tested their antimicrobial activity against various bacterial and fungal strains, revealing significant antibacterial and antifungal effects (Mohamed A. El-Atawy et al., 2019).
Chemiluminescence and Photoinitiation
Quinoxaline derivatives have found application in chemiluminescence and as photosensitizers. Samadi-Maybodi, Akhoondi, and Chaichi (2010) studied quinoxaline derivatives as green fluorophores in a peroxyoxalate-H2O2 chemiluminescence system, demonstrating their efficiency in producing green light (A. Samadi-Maybodi et al., 2010).
Propiedades
IUPAC Name |
6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSXJPEMKQZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

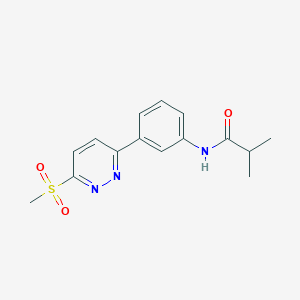
![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)
![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)
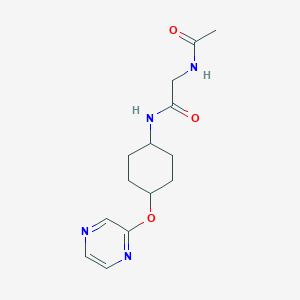
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2837368.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)
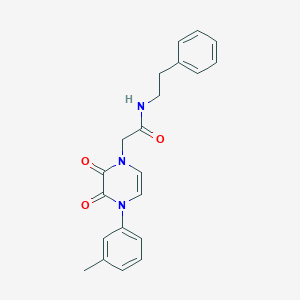
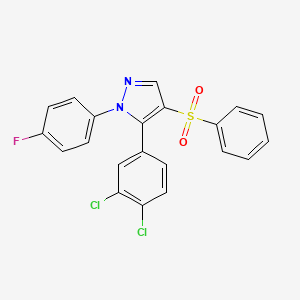
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
